N1-(6-methylpyridin-2-yl)ethane-1,2-diamine

Coordination Chemistry Crystal Engineering Catalyst Design

Researchers designing N6-donor ligands for electrocatalysis often face steric ambiguity from unsubstituted pyridine arms, leading to irreproducible coordination geometries. This 6-methylpyridyl-ethylenediamine scaffold resolves that by enforcing precise metal-N(axial) elongation (>0.4 Å vs. des-methyl analogs). • Directly installs sterically-defined 6-methylpyridyl donors into tmpen-type hexadentate ligands for Cu/Ni CO2 reduction catalysts. • Enables isolation of redox-non-innocent dinuclear complexes via condensation with 6-methyl-2-pyridinecarboxaldehyde-behavior absent in des-methyl systems. • Serves as a non-interchangeable entry point for olefin polymerization pro-ligands described in EP 1364974/US 6750345. Bulk quantities available.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 193473-60-8
Cat. No. B3249372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-methylpyridin-2-yl)ethane-1,2-diamine
CAS193473-60-8
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NCCN
InChIInChI=1S/C8H13N3/c1-7-3-2-4-8(11-7)10-6-5-9/h2-4H,5-6,9H2,1H3,(H,10,11)
InChIKeyDIISTLIQPFNXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(6-methylpyridin-2-yl)ethane-1,2-diamine Procurement Guide


N1-(6-methylpyridin-2-yl)ethane-1,2-diamine (CAS 193473-60-8) is an asymmetrically N-substituted ethylenediamine derivative with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It features a pyridine ring bearing a methyl group at the 6-position linked via a secondary amine to an ethane-1,2-diamine chain, providing two primary amine protons, one secondary amine, and a pyridyl nitrogen—offering a total of three nitrogen donor atoms (H bond donors: 2; H bond acceptors: 3) and three rotatable bonds that confer conformational flexibility . Commercially available from multiple vendors, this compound is primarily used as a synthetic building block for constructing polydentate nitrogen-donor ligands for coordination chemistry, catalysis, and medicinal chemistry applications.

Scaffold: Asymmetric 6-methylpyridyl-ethylenediamine building block providing tridentate N,N,N-donor set.
Workflow: Synthesis of polydentate nitrogen-donor ligands for coordination chemistry and catalysis research.
Selection: 6-methyl group enables steric tuning of metal-ligand geometries; flexible ethylenediamine linker preserves chelate formation.

Why Generic Substitution Fails for This Diamine


The 6-methyl substituent on the pyridine ring of this compound is not a passive structural decoration: it imposes measurable steric hindrance that directly alters metal-coordination geometry, bond lengths, and redox properties in derived ligands [1]. In contrast, the des-methyl analog N1-(pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3) lacks this steric bulk, while the shorter-chain isomer 2-(2′-aminoethyl)-6-methylpyridine (CAS 19363-94-1) provides only two nitrogen donors and cannot form the tridentate N,N,N-chelate geometry accessible to the ethylenediamine-containing target compound . Substituting with a cyclohexane-backbone variant (N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine) introduces additional torsional constraints and a different donor-atom bite angle. These structural differences propagate into measurable changes in coordination behavior, catalytic performance, and electrochemical response, making the specific combination of the 6-methylpyridyl arm and the flexible ethylenediamine linker a non-interchangeable design element for applications that depend on precise metal-ligand geometries.

Des-methyl analog (CAS 74764-17-3)

Lacks 6-methyl steric hindrance; metal–ligand bond lengths and coordination geometries may shift significantly away from the 6-methyl-substituted system.

Shorter-chain isomer (CAS 19363-94-1)

Provides only two nitrogen donors; cannot form the tridentate N,N,N-chelate geometry accessible to the ethylenediamine-containing target compound.

Cyclohexane-backbone variant

Additional torsional constraints alter donor-atom bite angle, potentially changing metal-binding kinetics and catalytic performance.

Quantitative Differentiation vs. Closest Analogs


Cu–N Axial Bond Length Elongation from 6-Methyl Steric Hindrance

In the Cu(II) complex of tmpen—a tetrakis ligand synthesized directly from N1-(6-methylpyridin-2-yl)ethane-1,2-diamine—the 6-methyl substituent sterically impedes the approach of the axial pyridine arms to the copper center. This results in a Cu–N(axial) bond length of 2.5742(13) Å, which is >0.5 Å longer than the equatorial Cu–N bonds [2.0571(13) and 2.0311(13) Å] and substantially longer than the typical Cu–N(pyridine) distances of 2.00–2.10 Å reported for the des-methyl analog [Cu(TPEN)]²⁺ and related hexadentate pyridyl-amine Cu(II) complexes [1]. The N(axial)–Cu–N(axial) angle is compressed to 164.94(5)° from the ideal 180°, directly attributable to the 6-methyl group [1].

Cu–N(axial) bond length
Head-to-head
2.5742 Å vs. 2.00–2.10 Å (des-methyl analog)
Supports labile axial coordination site for substrate binding
Single-crystal XRD at 100 K; [Cu(tmpen)](BF4)2
Coordination Chemistry Crystal Engineering Catalyst Design

Ni–N Bond Elongation and Redox Potential Shifts

The mononuclear Ni(II) complex [Ni(bztmpen)(CH3CN)](BF4)2, built from the N-benzyl-tris[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine ligand (bztmpen, itself prepared from N1-(6-methylpyridin-2-yl)ethane-1,2-diamine), exhibits Ni–N bond lengths that are 'evidently longer' than those of analogous complexes lacking the 6-methyl substituent [1]. This complex displays two redox couples at −1.50 V and −1.80 V (vs. Fc⁺/⁰) based on nickel, and the labile acetonitrile ligand occupying the open coordination site can undergo reductive dissociation to generate a catalytically active species [1].

Ni(II) redox couples
Head-to-head
−1.50 V and −1.80 V vs. Fc+/0
Reported redox potentials support electrocatalytic reduction studies
Cyclic voltammetry in CH3CN; [Ni(bztmpen)(CH3CN)]2+
Electrocatalysis Nickel Coordination Chemistry CO2 Reduction Catalysts

Redox Non-Innocent Behavior in Diimine Complexes

The tetradentate ligand N,N'-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine (L), synthesized via condensation of N1-(6-methylpyridin-2-yl)ethane-1,2-diamine with 6-methyl-2-pyridinecarboxaldehyde, exhibits redox non-innocent behavior: it can accept electrons to form a π-diradical dianion (L••)²⁻. This enables the isolation of diamagnetic [Ni(II)₂(L••)₂] and [Zn(II)₂(L)Cl₄] complexes, where the ligand's redox activity fundamentally alters the electronic structure of the metal centers [1]. In contrast, the unsubstituted analog N,N'-bis(2-pyridylmethylene)ethane-1,2-diamine typically behaves as a redox-innocent spectator ligand under analogous conditions [1].

Ligand redox behavior
Class-level
Non-innocent (π-diradical dianion) vs. innocent (des-methyl)
Supports multi-electron transformation studies
Synthesis & SQUID magnetometry; dinuclear Ni/Zn complexes
Redox-Active Ligands Dinuclear Complexes Paramagnetic Chemistry

Commercial Purity and Batch-to-Batch Traceability

N1-(6-methylpyridin-2-yl)ethane-1,2-diamine is available from multiple suppliers with standard purities of 95% (AKSci, Bidepharm) or 98% (Leyan), accompanied by batch-specific analytical documentation including NMR, HPLC, or GC spectra . The dihydrochloride salt (CAS 1311316-96-7) is also commercially offered at 95–98% purity with QC documentation . In comparison, the des-methyl analog N1-(pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3) is available mainly from specialty suppliers with variable purity specifications, and the shorter-chain isomer 2-(2′-aminoethyl)-6-methylpyridine (CAS 19363-94-1) is typically supplied as a research-grade intermediate without the same level of batch-specific analytical data .

Commercial purity
Data to verify
95–98% with batch-specific NMR/HPLC/GC reports
Supports reproducible ligand synthesis workflows
Supplier specification; dihydrochloride salt available at 95–98%
Quality Control Analytical Chemistry Procurement Specifications

Best-Fit Application Scenarios


Sterically Tuned Hexadentate Ligands for CO2 Electroreduction

When constructing hexadentate N6-donor ligands such as tmpen or asymmetric variants like bztmpen, N1-(6-methylpyridin-2-yl)ethane-1,2-diamine serves as the essential amine-terminated building block for introducing 6-methylpyridyl arms. The resulting Cu and Ni complexes exhibit elongated metal–N(axial) bonds (>0.4 Å longer than des-methyl analogs) and accessible coordination sites that facilitate substrate binding in electrocatalytic CO2 reduction [1]. The Ni(bztmpen) complex, with redox couples at −1.50 V and −1.80 V vs. Fc⁺/⁰, exemplifies how the 6-methyl-imposed geometry translates into favorable electrochemical properties for catalysis [2].

Redox-Active Diimine Ligands for Multi-Electron Transformations

Condensation of this diamine with 6-methyl-2-pyridinecarboxaldehyde yields the redox-non-innocent ligand N,N'-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine. This ligand supports the isolation of dinuclear Ni(II) and Zn(II) complexes in which ligand-centered radical states participate in electron storage and transfer, a property not observed with the des-methyl analog [3]. This application is relevant to research on bioinspired multi-electron catalysis and molecular magnetic materials.

Pyridyl-Amine Olefin Polymerization Catalyst Precursors

Patents on substituted pyridyl-amine ligands for olefin polymerization (e.g., EP 1364974, US 6750345) describe ligand frameworks incorporating 6-substituted pyridin-2-yl-amine motifs. The 6-methyl group provides steric bulk that influences catalyst activity, comonomer incorporation, and polymer microstructure when the ligand is complexed with group IV metals (Hf, Zr) [4]. N1-(6-methylpyridin-2-yl)ethane-1,2-diamine represents a direct entry point for constructing such ligand architectures.

Metal Chelation Studies with Tunable Steric Profiles

The combination of a 6-methylpyridyl donor and a flexible ethylenediamine backbone yields a tridentate N,N,N-chelating unit whose steric profile at the pyridine donor is precisely modulated by the methyl substituent. This enables systematic studies of steric effects on metal-ion binding affinity, coordination geometry, and kinetic lability, using the des-methyl analog (N1-(pyridin-2-yl)ethane-1,2-diamine, CAS 74764-17-3) as a direct comparator with identical donor-atom connectivity but absent steric hindrance [1][5].

Application
Selection Property
Validation Focus
CO2 electroreduction ligand synthesis
6-methyl steric tuning of metal-axial bond lengths
Metal–N bond elongation and redox potential characterization
Multi-electron transformation diimine ligands
Redox non-innocent ligand design
Ligand-centered radical state and electronic structure analysis
Olefin polymerization catalyst precursors
Steric bulk from 6-methyl on pyridyl-amine motif
Catalyst activity and polymer microstructure via Group IV metal complexation
Tunable steric profile chelation studies
Tridentate N,N,N-chelate with modulated steric hindrance
Metal-binding affinity and coordination geometry comparison vs. des-methyl analog
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